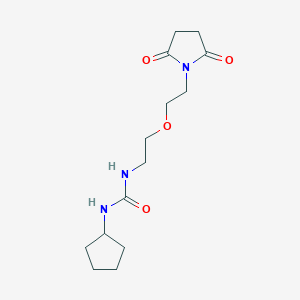
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the benzothiazole family and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide is not fully understood. However, studies have shown that the compound can induce apoptosis in cancer cells by activating the caspase pathway. The compound has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide has been shown to have biochemical and physiological effects on cancer cells. Studies have shown that the compound can induce apoptosis in cancer cells, inhibit tumor growth, and inhibit the Akt/mTOR pathway. The compound has also been shown to have low toxicity in normal cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide in lab experiments is its potential as an anticancer agent. The compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. However, one of the limitations of using the compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer.
Future Directions
There are several future directions for research on N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the optimization of the compound's anticancer properties, such as improving its solubility and specificity for cancer cells. Additionally, the compound's potential as a treatment for other diseases, such as Alzheimer's disease, could be explored.
Synthesis Methods
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide can be synthesized using various methods. One of the most common methods involves the reaction of 7-chloro-3,4-dimethyl-1,3-benzothiazole-2-amine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The product is then purified using chromatography techniques.
Scientific Research Applications
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide has been studied for its potential applications in scientific research. One of the main areas of research is the compound's potential as an anticancer agent. Studies have shown that the compound can induce apoptosis in cancer cells and inhibit tumor growth.
properties
IUPAC Name |
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S/c1-10-6-7-12(20)17-15(10)22(2)19(27-17)21-18(23)11-8-13(24-3)16(26-5)14(9-11)25-4/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGWFNJMRNDWCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,2-benzoxazol-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide](/img/structure/B2427517.png)
![Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate](/img/structure/B2427518.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-methoxybenzamide](/img/structure/B2427521.png)



![N-(2-chloro-4-methylphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2427528.png)
![4-[1-(Piperazin-1-yl)ethyl]benzonitrile](/img/structure/B2427531.png)
![N-(4-ethoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2427532.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2427534.png)
![N-{[4-(2-chloroacetyl)phenyl]methyl}-N-methylacetamide](/img/structure/B2427535.png)
![3-(4-fluorobenzyl)-2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2427536.png)
